Vanillin

Description

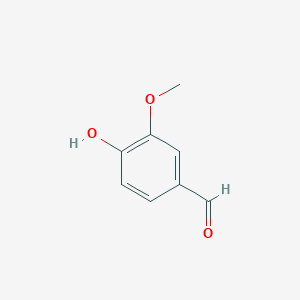

Vanillin is a member of the class of benzaldehydes carrying methoxy and hydroxy substituents at positions 3 and 4 respectively. It has a role as a plant metabolite, an anti-inflammatory agent, a flavouring agent, an antioxidant and an anticonvulsant. It is a member of phenols, a monomethoxybenzene and a member of benzaldehydes.

Vanilla allergenic extract is used in allergenic testing.

Vanilla is a Non-Standardized Food Allergenic Extract. The physiologic effect of vanilla is by means of Increased Histamine Release, and Cell-mediated Immunity.

Vanillin has been reported in Humulus lupulus, Ficus erecta var. beecheyana, and other organisms with data available.

Vanillin is the primary component of the extract of the vanilla bean. Synthetic vanillin, instead of natural vanilla extract, is sometimes used as a flavouring agent in foods, beverages, and pharmaceuticals. It is used by the food industry as well as ethylvanillin.Artificial vanilla flavoring is a solution of pure vanillin, usually of synthetic origin. Because of the scarcity and expense of natural vanilla extract, there has long been interest in the synthetic preparation of its predominant component. The first commercial synthesis of vanillin began with the more readily available natural compound eugenol. Today, artificial vanillin is made from either guaiacol or from lignin, a constituent of wood which is a byproduct of the paper industry. (Wiki).

Vanillin is a metabolite found in or produced by Saccharomyces cerevisiae.

on-line & Index Medicus search FLAVORING AGENTS (82-83); RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOOGOJBHIARFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021969 | |

| Record name | 4-Hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanillin appears as white or very slightly yellow needles., Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, White or off-white solid with a pleasant odor of vanilla; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS], Solid, WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., white or slightly yellow needles or crystalline powder with a sweet, creamy, vanilla odour | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vanillin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/819/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

545 °F at 760 mmHg (NTP, 1992), 285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

153 °C (307 °F) - closed cup, 153 °C c.c. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (NTP, 1992), In water, 1.102X10+4 mg/L at 25 °C, In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water., Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether., Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin, 11 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.0, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vanillin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/819/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.056 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.056, 1.06 g/cm³ | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.2 (Air = 1), Relative vapor density (air = 1): 5.2 | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 225 °F (NTP, 1992), 0.000118 [mmHg], 1.18X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline needles from water, White or off-white nonhygroscopic crystalline powder | |

CAS No. |

121-33-5 | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillin [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | vanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | vanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | vanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanillin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHI530446X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

178 to 181 °F (NTP, 1992), 81-83 °C, 81.5 °C | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Elucidation of the Vanillin Biosynthesis Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that is the primary component of the natural vanilla flavor, one of the most popular and widely used flavoring agents in the food, beverage, pharmaceutical, and cosmetic industries. While the majority of vanillin is produced through chemical synthesis, there is a strong and growing consumer demand for natural vanillin. This demand has spurred intensive research into the elucidation and metabolic engineering of vanillin biosynthesis pathways in various organisms, from the vanilla orchid (Vanilla planifolia) to microorganisms. This technical guide provides a comprehensive overview of the core aspects of vanillin biosynthesis pathway elucidation, focusing on the key enzymatic steps, regulatory networks, and the experimental methodologies employed to uncover these complex biological processes.

Vanillin Biosynthesis Pathways

The biosynthesis of vanillin has been investigated in plants, fungi, and bacteria, revealing multiple routes to this valuable aromatic compound.

In Vanilla planifolia

In its natural source, the vanilla orchid, vanillin is synthesized via the phenylpropanoid pathway. The biosynthesis is a complex process, and two major routes have been proposed and investigated: the ferulate and the benzoate (B1203000) pathways.[1][2] It is now understood that these pathways are coordinately regulated during fruit development.[2]

The biosynthesis of vanillin from L-phenylalanine is believed to be localized within the chloroplasts and specialized plastids called phenyloplasts.[3] Isolated chloroplasts have been shown to convert [14C]phenylalanine and [14C]cinnamic acid into [14C]vanillin glucoside, indicating that the entire pathway is contained within these organelles.[3] In green vanilla beans, vanillin is predominantly present as its glucoside, which is hydrolyzed during the curing process to release the characteristic aroma.[3]

dot

Caption: Vanillin biosynthesis pathways in Vanilla planifolia.

In Microorganisms

Microorganisms offer a promising alternative for the production of "natural" vanillin through bioconversion of various precursors. Several bacteria, yeasts, and fungi have been identified and engineered for this purpose. The primary substrates for microbial vanillin production include ferulic acid, eugenol (B1671780), and isoeugenol (B1672232).

-

From Ferulic Acid: This is the most common and efficient pathway for microbial vanillin production. It involves a non-β-oxidative, CoA-dependent route catalyzed by two key enzymes: feruloyl-CoA synthetase (FCS) and enoyl-CoA hydratase/aldolase (ECH).[3] This pathway has been successfully engineered in various microorganisms, including Escherichia coli, Pseudomonas putida, and Saccharomyces cerevisiae.

-

From Eugenol and Isoeugenol: Certain bacteria, particularly from the genus Pseudomonas, can convert eugenol and isoeugenol to vanillin. The conversion of isoeugenol is a single-step reaction catalyzed by isoeugenol monooxygenase (IEM). The pathway from eugenol is more complex, involving its conversion to coniferyl alcohol, followed by oxidation to ferulic acid, which then enters the vanillin biosynthesis pathway.[3]

dot

Caption: Key microbial pathways for vanillin biosynthesis.

Regulatory Network of Vanillin Biosynthesis

The production of vanillin is tightly regulated at the transcriptional level, especially in V. planifolia. Integrative transcriptomic and metabolomic analyses have identified several families of transcription factors (TFs) that play crucial roles in controlling the expression of key enzymatic genes in the vanillin biosynthesis pathway. These include:

-

NAC (No Apical Meristem)

-

Myb

-

WRKY

-

FPFL (FLOWERING PROMOTING FACTOR 1-like)

-

DOF (DNA binding with one finger)

-

PLATZ (plant AT-rich sequence- and zinc-binding)

Notably, NAC transcription factors have been identified as central regulators in the network, influencing the expression of genes encoding enzymes like P450s and COMT.[4][5][6]

dot

Caption: Simplified regulatory network of vanillin biosynthesis.

Data Presentation: Quantitative Vanillin Production

The following tables summarize quantitative data on vanillin production from various substrates using different microorganisms.

Table 1: Vanillin Production from Ferulic Acid in Recombinant E. coli

| E. coli Strain | Plasmid/Genes | Substrate Concentration (g/L) | Vanillin Titer (g/L) | Molar Yield (%) | Reference |

| DH5α | pTAHEF (fcs, ech) | 3.0 | 0.91 | - | [7] |

| DH5α (pTAHEF-gltA) | fcs, ech, gltA | 3.0 | 1.98 | - | [7] |

| BW25113 (ΔicdA) | pTAHEF (fcs, ech) | - | - | - | [7] |

| BW25113 (ΔicdA, pTAHEF-gltA) | fcs, ech, gltA | - | 5.14 | 86.6 | [7] |

| JM109 | Low-copy vector with fcs, ech | 3.3 mM | 3.5 mM | 70.6 | [8] |

Table 2: Vanillin Production from Various Substrates in Different Microorganisms

| Microorganism | Substrate | Vanillin Titer (g/L) | Molar Yield (%) | Reference |

| Pseudomonas putida KT2440 | Ferulic Acid | 1.27 | 83 | [3] |

| Arthrobacter sp. C2 (engineered) | Alkaline Lignin | 0.057 | - | [3] |

| E. coli BL21(DE3) | Isoeugenol | ~28 | - | [3] |

| Bacillus subtilis B7-S | Ferulic Acid | 0.379 | 63.3 | [9] |

| Streptomyces sp. V-1 | Ferulic Acid | 19.2 | - | [9] |

| Amycolatopsis sp. ATCC 39116 | Ferulic Acid | 22.3 | - | [9] |

Experimental Protocols

The elucidation of vanillin biosynthesis pathways relies on a combination of classical biochemical techniques and modern omics approaches.

Radiotracer Studies in Vanilla planifolia

Objective: To trace the metabolic fate of precursors in the vanillin biosynthesis pathway.

Protocol Outline:

-

Preparation of Plant Material: Fresh vanilla pods are harvested at different developmental stages. The pods are surface-sterilized and sliced into thin discs.[10]

-

Administration of Radiolabeled Precursors: The pod discs are incubated in a solution containing a 14C-labeled precursor, such as [14C]-L-phenylalanine, [14C]-cinnamic acid, or [14C]-ferulic acid.[10]

-

Incubation: The discs are incubated for a defined period under controlled conditions (e.g., temperature, light) to allow for the metabolic conversion of the labeled precursor.

-

Extraction of Metabolites: After incubation, the pod discs are washed to remove excess radiolabel and then homogenized in a suitable solvent (e.g., methanol) to extract the metabolites.

-

Separation and Detection: The extracted metabolites are separated using techniques like High-Performance Liquid Chromatography (HPLC). The radioactivity of the collected fractions corresponding to vanillin, vanillin glucoside, and other intermediates is measured using a scintillation counter.[10]

-

Analysis: The incorporation of the radiolabel into different compounds provides evidence for the metabolic pathway.

dot

Caption: Workflow for radiotracer studies in Vanilla planifolia.

Metabolomic and Transcriptomic Analysis

Objective: To obtain a comprehensive profile of metabolites and gene expression patterns related to vanillin biosynthesis during pod development.

Protocol Outline:

-

Sample Collection: Vanilla planifolia pods are collected at various stages of development. The samples are immediately frozen in liquid nitrogen and stored at -80°C.

-

Metabolite Extraction: Frozen tissue is ground to a fine powder, and metabolites are extracted using a suitable solvent system (e.g., methanol/water).

-

Metabolomic Analysis: The extracts are analyzed using high-resolution mass spectrometry techniques such as Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (UPLC-ESI-Q-TOF-MS) for non-targeted analysis and UPLC-ESI-Q-TOF-Multiple Reaction Monitoring (MRM) for targeted quantification of known pathway intermediates.[1][6]

-

RNA Extraction and Sequencing: Total RNA is extracted from the same tissue samples. RNA quality is assessed, and libraries are prepared for high-throughput RNA sequencing (RNA-Seq).[6]

-

Transcriptomic Analysis: The RNA-Seq data is processed to identify differentially expressed genes (DEGs) at different developmental stages. These DEGs are then mapped to known metabolic pathways to identify candidate genes involved in vanillin biosynthesis.

-

Integrative Analysis: The metabolomic and transcriptomic datasets are integrated to correlate changes in gene expression with the accumulation of specific metabolites, providing a holistic view of the regulatory landscape of vanillin biosynthesis.[1][6]

dot

Caption: Integrated omics workflow for pathway elucidation.

Conclusion

The elucidation of the vanillin biosynthesis pathway is a multifaceted endeavor that has significantly advanced our understanding of plant secondary metabolism and opened new avenues for the biotechnological production of this important flavor compound. Through a combination of radiotracer studies, metabolomics, transcriptomics, and genetic engineering, researchers have pieced together the intricate enzymatic and regulatory networks governing vanillin formation in both plants and microorganisms. The continued application of these powerful analytical techniques will undoubtedly lead to further optimization of microbial strains and the development of more sustainable and cost-effective methods for producing natural vanillin, meeting the demands of both industry and consumers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Intracellular Localization of the Vanillin Biosynthetic Machinery in Pods of Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Time-Series Metabolome and Transcriptome Analyses Reveal the Genetic Basis of Vanillin Biosynthesis in Vanilla - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 9. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme - PMC [pmc.ncbi.nlm.nih.gov]

vanillin crystal structure analysis and refinement

An In-depth Technical Guide on the Crystal Structure Analysis and Refinement of Vanillin

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary chemical component of vanilla bean extract, is a globally significant flavoring agent in the food, beverage, and pharmaceutical industries.[1][2][3] Its molecular structure, comprising aldehyde, hydroxyl, and ether functional groups, dictates its chemical and physical properties, including its characteristic aroma and reactivity.[1][4] Understanding the precise three-dimensional arrangement of vanillin molecules in the solid state is crucial for controlling its physical properties such as solubility, stability, and bioavailability, which are of paramount importance in drug development and formulation.

This technical guide provides a comprehensive overview of the crystal structure analysis and refinement of vanillin. It details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for structure determination, and presents key structural features based on single-crystal X-ray diffraction studies.

Crystallographic Data and Polymorphism

Vanillin is known to exhibit polymorphism, the ability to exist in more than one crystal structure.[5] To date, two primary polymorphic forms have been structurally characterized: the thermodynamically stable Form I and a metastable Form II.[5]

Form I is the most commonly encountered form and crystallizes in the monoclinic system.[1][6][7] Form II is orthorhombic and can be selectively crystallized under specific conditions, for instance, by using polymer-induced heterogeneous nucleation.[5]

The crystallographic data for both polymorphs are summarized in the table below.

Table 1: Crystallographic Data for Vanillin Polymorphs

| Parameter | Form I (Monoclinic) | Form II (Orthorhombic) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c[6] or P2₁/n[8] | Pna2₁[5] |

| a (Å) | 12.091[6] | Data not available in provided search results |

| b (Å) | 5.585[6] | Data not available in provided search results |

| c (Å) | 15.480[6] | Data not available in provided search results |

| α (°) | 90 | 90 |

| β (°) | 105.67[6] | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | Calculated based on cell parameters | Data not available in provided search results |

| Z | 4 | 4[5] |

| Density (calc) (g/cm³) | 1.056[6][9] | Data not available in provided search results |

Note: The space groups P2₁/c and P2₁/n are different settings of the same space group.

Molecular Geometry and Intermolecular Interactions

The molecular structure of vanillin is nearly planar, with slight deviations due to steric interactions between the functional groups.[6] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving the phenolic hydroxyl group and the oxygen atom of the aldehyde group of an adjacent molecule.[10][11] These interactions are fundamental to the packing of the molecules in the crystal lattice.

Table 2: Selected Bond Lengths and Angles of Vanillin (Data from Gas Electron Diffraction, which may slightly differ from single-crystal X-ray diffraction data)

| Bond/Angle | Value (Å or °) |

| Bond Lengths (Å) | |

| 1.397(4)[12] | |

| r(C1–Caldehyde) | 1.471[12] |

| r(C3–OMe) | 1.374(9)[12] |

| r(C4–OH) | 1.361[12] |

| r(C=O) | 1.214(8)[12] |

| Bond Angles (°) | |

| C6–C1–C2 | 120.6(2)[12] |

| C2–C1–Caldehyde | 122.7(18)[12] |

| C1–C=O | 119.4(16)[12] |

| C3–O–C | 121.7(29)[12] |

Experimental Protocols

The determination of vanillin's crystal structure follows a well-established workflow involving crystallization, data collection, and structure solution and refinement.

1. Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. Common methods for crystallizing vanillin include:

-

Slow Evaporation: A saturated solution of vanillin in a suitable solvent (e.g., isopropanol, water, ethanol, acetone) is left to evaporate slowly at room temperature.[13][14] This gradual increase in concentration promotes the growth of well-ordered crystals.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing a decrease in solubility and inducing crystallization.[13] The rate of cooling is a critical parameter that influences crystal size and quality.

2. Single-Crystal X-ray Diffraction (SCXRD) Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms.[14] It is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54178 Å).[14] The crystal is rotated, and a series of diffraction images are collected on a detector.[13]

3. Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.[13][14] The intensities of the diffracted beams are integrated and corrected for various experimental factors.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods. Direct methods are commonly employed for small molecules like vanillin.[13]

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares procedure on F².[14][15] This iterative process minimizes the difference between the observed diffraction data and the data calculated from the model, yielding precise atomic coordinates, bond lengths, and bond angles.[15] All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are often located from the difference Fourier map and refined.[14]

Visualizations

Caption: Workflow for Vanillin Crystal Structure Determination.

Caption: Molecular Structure of Vanillin with Functional Groups.

References

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vanillin | 121-33-5 [chemicalbook.com]

- 4. Vanilla Chemical Structure Molecule Model made with Indigo Instrument (indigoinstruments.com) Atoms & Bonds. [indigoinstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. webqc.org [webqc.org]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. researchgate.net [researchgate.net]

- 9. prezi.com [prezi.com]

- 10. prezi.com [prezi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

interpreting 1H and 13C NMR spectra of vanillin

An In-depth Technical Guide to the Interpretation of 1H and 13C NMR Spectra of Vanillin

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely used flavoring agent and a key starting material in the synthesis of various pharmaceutical compounds. The information presented is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment.

For clarity in spectral assignments, the atoms of the vanillin molecule are numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide.

Introduction to Vanillin and Vibrational Spectroscopy

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of vanillin using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. It details the experimental protocols, presents quantitative data in structured tables, and offers visual representations of the underlying molecular structure and analytical workflows. This document is intended to serve as a valuable resource for professionals in research, quality control, and pharmaceutical development who utilize vibrational spectroscopy for molecular characterization.

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that is the primary chemical component of the extract of the vanilla bean.[1][2][3] Its distinct flavor and aroma make it a ubiquitous ingredient in the food, beverage, pharmaceutical, and fragrance industries.[3] The molecular structure of vanillin comprises an aldehyde, a hydroxyl, and an ether functional group attached to a benzene (B151609) ring, which gives rise to a unique and characteristic vibrational signature.[1][3]

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a powerful non-destructive method for identifying and characterizing vanillin. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. A specific vibration is IR-active only if it causes a change in the molecule's dipole moment.[4] In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). A vibration is Raman-active if it results in a change in the molecule's polarizability.[4] Due to these different selection rules, FT-IR and Raman spectroscopy are complementary techniques, often providing a more complete vibrational analysis when used together.[4]

Molecular Structure of Vanillin

The chemical structure of vanillin (C₈H₈O₃) is fundamental to interpreting its vibrational spectra.[1][3] The key functional groups and their expected vibrational behaviors are central to spectral assignments.

Caption: Molecular structure of vanillin with key functional groups highlighted.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.

FT-IR Spectroscopy Protocol

The following protocol is based on a typical setup for the analysis of solid vanillin.

-

Sample Preparation : Vanillin (Sigma-Aldrich) is typically prepared as a solid dispersion. A common method involves creating a KBr (potassium bromide) pellet, where a small amount of vanillin is finely ground with spectroscopic grade KBr and pressed into a thin, transparent disk.[5]

-

Instrumentation : An FT-IR spectrometer, such as a Nicolet iS5, is used for analysis.[6]

-

Data Acquisition :

-

Background Correction : A background spectrum of the pure KBr pellet or the empty sample compartment is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Raman Spectroscopy Protocol

The following protocol outlines a standard procedure for acquiring Raman spectra of vanillin.

-

Sample Preparation : A small amount of solid vanillin powder is placed on a microscope slide or into a sample holder.[4] Unlike FT-IR, no special pellet preparation is required for solid samples.

-

Instrumentation : A high-resolution Raman system, such as a LabRAM HR system equipped with a CCD detector, is employed.[6]

-

Data Acquisition :

-

Excitation Laser : A 532 nm laser (Ventus 532) is used as the excitation source.[6]

-

Laser Power : Set to 100 mW at 10% power to prevent sample degradation.[6]

-

Grating : 600 grooves/mm.[6]

-

Confocal Hole : 200 microns.[6]

-

Exposure Time : 5 seconds.[6]

-

Accumulations : 3 accumulations are averaged to enhance the spectrum quality.[6]

-

Caption: General experimental workflow for FT-IR and Raman analysis of vanillin.

Data Presentation and Interpretation

The vibrational spectra of vanillin are rich with information corresponding to its various functional groups. The quantitative data for major peaks are summarized below.

FT-IR Spectral Data of Vanillin

The FT-IR spectrum of vanillin is dominated by strong absorptions from the hydroxyl and carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3325 - 3178 | Strong, Broad | O-H (hydroxyl) stretching vibration.[2][5] |

| ~3085 - 3024 | Weak - Medium | Aromatic C-H stretching.[2][5] |

| ~2847 - 2840 | Weak | Aldehyde C-H stretching.[2][5] |

| ~1698 - 1665 | Strong, Sharp | C=O (aldehyde carbonyl) stretching.[2][5][7] |

| ~1590 - 1589 | Medium - Strong | Aromatic C=C ring stretching.[2][5][8] |

| ~1510 | Medium - Strong | Aromatic C=C ring stretching.[2][8] |

| ~1296 - 1260 | Strong | C-O (phenol) stretching.[2][5] |

| ~1026 | Medium | C-O-C (ether) asymmetric stretching.[5] |

Raman Spectral Data of Vanillin

The Raman spectrum provides complementary information, particularly highlighting the aromatic ring and carbonyl vibrations.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~1670 | Strong | C=O (aldehyde carbonyl) stretching.[8] |

| ~1589 | Strong | Aromatic C=C ring stretching.[8] |

| ~1510 | Medium | Aromatic C=C ring stretching.[8] |

| ~1270 | Medium | C-O (phenol) stretching / Aromatic ring mode.[8] |

| ~1170 | Medium | Aromatic C-H in-plane bending.[8] |

| ~816 | Weak | Aromatic ring breathing mode.[8] |

| ~733 | Weak | C-H out-of-plane bending.[8] |

Analysis of Vibrational Modes

The assignment of spectral bands to specific molecular vibrations is often supported by computational analysis, such as Density Functional Theory (DFT).[6][9] This allows for a more precise understanding of the origin of each peak.

-

O-H Stretch (FT-IR) : The broad and intense peak around 3200-3300 cm⁻¹ in the FT-IR spectrum is a classic indicator of the hydroxyl group, with broadening caused by hydrogen bonding in the solid state.

-

C=O Stretch (FT-IR & Raman) : The strong, sharp peak around 1665-1670 cm⁻¹ is characteristic of the aldehyde's carbonyl group.[2][5][8] Its position is slightly lower than a typical aliphatic aldehyde due to conjugation with the aromatic ring, which weakens the C=O bond.

-

Aromatic C=C Stretches (FT-IR & Raman) : The peaks in the 1500-1600 cm⁻¹ region are definitive markers for the benzene ring.[2][8] Both FT-IR and Raman spectroscopy clearly resolve these vibrations.

-

Aldehyde C-H Stretch (FT-IR) : The aldehyde C-H stretch typically appears as weaker bands around 2840 cm⁻¹ and sometimes a second band near 2735 cm⁻¹.[2][7]

-

C-O Stretches (FT-IR) : The strong absorption around 1260-1290 cm⁻¹ is attributed to the phenolic C-O stretch, while the ether C-O-C stretch appears near 1026 cm⁻¹.[2][5]

Caption: Relationship between key molecular bonds in vanillin and their corresponding spectral peaks.

Conclusion

FT-IR and Raman spectroscopy are indispensable, complementary techniques for the structural elucidation and quality assessment of vanillin. The FT-IR spectrum provides clear evidence of the hydroxyl, carbonyl, and ether functional groups, while the Raman spectrum offers high sensitivity for the aromatic ring and carbonyl vibrations. The detailed spectral data and protocols presented in this guide serve as a robust reference for researchers and industry professionals, facilitating accurate identification and characterization of this vital compound.

References

- 1. firsthope.co.in [firsthope.co.in]

- 2. webqc.org [webqc.org]

- 3. Vanillin - Wikipedia [en.wikipedia.org]

- 4. plus.ac.at [plus.ac.at]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vanillin Solubility in Binary Solvent Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vanillin in various binary solvent mixtures, a critical parameter in the fields of pharmaceutical formulation, food science, and chemical engineering. Understanding the solubility behavior of vanillin is essential for optimizing dissolution, controlling crystallization, and designing efficient extraction and purification processes. This document presents quantitative solubility data, detailed experimental protocols, and visual representations of key concepts to support research and development activities.

Quantitative Solubility Data

The solubility of vanillin is significantly influenced by the composition of the solvent system and the temperature. Below are tabulated data for the mole fraction solubility of vanillin in three common binary solvent mixtures: ethanol-water, propylene (B89431) glycol-water, and acetone-water.

Table 1: Mole Fraction Solubility of Vanillin (10³) in Ethanol-Water Binary Mixtures at Various Temperatures

| Mole Fraction of Ethanol | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K |

| 0.0 (Pure Water) | 0.89 | 1.05 | 1.23 | 1.45 | 1.70 | 2.00 | 2.35 |

| 0.1 | 5.50 | 6.80 | 8.30 | 10.20 | 12.50 | 15.20 | 18.40 |

| 0.2 | 15.20 | 18.50 | 22.50 | 27.50 | 33.50 | 40.50 | 48.50 |

| 0.3 | 32.50 | 39.00 | 46.50 | 55.50 | 66.00 | 78.00 | 92.00 |

| 0.4 | 58.00 | 68.00 | 79.50 | 93.00 | 108.50 | 126.00 | 146.00 |

| 0.5 | 90.00 | 104.00 | 120.00 | 138.00 | 158.00 | 180.00 | 205.00 |

| 0.6 | 126.00 | 143.00 | 162.00 | 183.00 | 206.00 | 231.00 | 258.00 |

| 0.7 | 162.00 | 181.00 | 202.00 | 225.00 | 250.00 | 277.00 | 306.00 |

| 0.8 | 195.00 | 216.00 | 239.00 | 264.00 | 291.00 | 320.00 | 351.00 |

| 0.9 | 225.00 | 248.00 | 273.00 | 300.00 | 329.00 | 360.00 | 393.00 |

| 1.0 (Pure Ethanol) | 250.00 | 275.00 | 302.00 | 331.00 | 362.00 | 395.00 | 430.00 |

Data compiled from literature sources.[1][2][3][4]

Table 2: Mole Fraction Solubility of Vanillin (10³) in Propylene Glycol-Water Cosolvent Mixtures at Various Temperatures

| Mass Fraction of Propylene Glycol | 298 K | 303 K | 308 K | 313 K | 318 K |

| 0.0 (Pure Water) | 1.25 | 1.48 | 1.75 | 2.08 | 2.47 |

| 0.2 | 5.85 | 6.89 | 8.09 | 9.49 | 11.12 |

| 0.4 | 15.45 | 17.85 | 20.59 | 23.73 | 27.34 |

| 0.6 | 32.41 | 36.93 | 41.98 | 47.64 | 53.98 |

| 0.8 | 54.32 | 60.91 | 68.12 | 75.99 | 84.61 |

| 1.0 (Pure Propylene Glycol) | 70.60 | 78.31 | 86.64 | 95.63 | 105.32 |

Data compiled from literature sources.

Table 3: Mole Fraction Solubility of Vanillin in Acetone-Water Binary Mixtures at 298.15 K

| Mole Fraction of Acetone | Mole Fraction Solubility of Vanillin (10³) |

| 0.0 (Pure Water) | 1.70 |

| 1.0 (Pure Acetone) | Very Soluble* |

Experimental Protocols

The determination of vanillin solubility is typically achieved through the equilibrium shake-flask method, which is considered the gold standard for generating thermodynamic solubility data. The concentration of dissolved vanillin is then quantified using a suitable analytical technique.

Equilibrium Solubility Determination: The Shake-Flask Method

This method involves equilibrating an excess amount of solid vanillin with the binary solvent mixture of interest at a constant temperature until saturation is reached.

Materials:

-

Vanillin (high purity, e.g., >99%)

-

Solvents of analytical grade (e.g., ethanol, propylene glycol, acetone, and purified water)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Binary Solvent Mixtures: Prepare a series of binary solvent mixtures with varying mole or mass fractions of the cosolvent in water.

-

Sample Preparation: Add an excess amount of crystalline vanillin to a series of sealed vials, each containing a known volume of a specific binary solvent mixture. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

Dilution: Accurately weigh the filtered saturated solution and dilute it with the appropriate solvent to a concentration suitable for the chosen analytical method.

Analytical Quantification of Vanillin

The concentration of vanillin in the diluted saturated solutions can be determined using various analytical techniques, with UV/Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) being the most common.

2.2.1. UV/Vis Spectrophotometry

This method is based on the absorption of ultraviolet radiation by the vanillin molecule.

Instrumentation:

-

UV/Vis Spectrophotometer

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of vanillin in the relevant solvent to determine the λmax, which is typically around 279 nm or 308 nm depending on the solvent and pH.

-

Calibration Curve: Prepare a series of standard solutions of vanillin of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.

-

Concentration Calculation: Determine the concentration of vanillin in the diluted sample by interpolating its absorbance on the calibration curve. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity for the quantification of vanillin, especially in complex matrices.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Typical Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of methanol (B129727), acetonitrile, and/or water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A common mobile phase is a mixture of methanol and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25 °C or 30 °C.

-

Detection Wavelength: Set at the λmax of vanillin (e.g., 279 nm or 308 nm).

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of vanillin of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted saturated solution into the HPLC system and record the peak area for vanillin.

-

Concentration Calculation: Determine the concentration of vanillin in the diluted sample by interpolating its peak area on the calibration curve. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationships governing vanillin solubility.

References

Vanillin Degradation in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely utilized flavoring agent in the food, pharmaceutical, and cosmetic industries, can undergo degradation in aqueous solutions through various pathways. Understanding these degradation mechanisms is critical for ensuring product stability, efficacy, and safety. This technical guide provides an in-depth overview of the core degradation pathways of vanillin in aqueous environments, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Degradation Pathways

Vanillin's degradation in aqueous solutions is primarily influenced by factors such as light exposure (photodegradation), pH (alkaline and acidic conditions), and temperature (thermal degradation). These pathways can lead to the formation of various degradation products, altering the chemical profile and potentially the organoleptic and bioactive properties of the solution.

Photodegradation

Exposure to ultraviolet (UV) radiation, particularly UV-A (315–400 nm), can induce the degradation of vanillin. While direct photolysis of vanillin is considered unlikely, photosensitized degradation can occur in the presence of other molecules that absorb light and transfer energy to the vanillin molecule.[1][2] This process often involves the formation of a short-lived triplet excited state of vanillin, which can then undergo further reactions.[3][4]

Key reactions in the photodegradation pathway include the formation of radicals and subsequent dimerization. One of the identified photodegradation products is 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxaldehyde, a vanillin dimer.[1][2][4] The presence of photosensitizers, such as pterin, can significantly accelerate this degradation process.[1][2] The quantum yield for the photochemical loss of vanillin has been shown to be wavelength-dependent, with a notable decrease from 295 nm to approximately 365 nm.[3][5][6]

Alkaline Degradation

In alkaline aqueous solutions, vanillin can undergo several degradation reactions. A principal pathway involves the oxidation of the aldehyde group to a carboxylic acid, forming vanillic acid.[1][7] This reaction is often observed in processes such as alkaline aerobic oxidation of lignin (B12514952), where vanillin is an intermediate product.[8][9][10][11]

Under strongly alkaline conditions and elevated temperatures, further degradation can occur, leading to the formation of smaller molecular weight compounds. The degradation of vanillin in alkaline medium is a complex process that can also involve polymerization or condensation reactions, especially under severe conditions.[8][12] Kinetic studies on model compounds mimicking the vanillin end group in lignin have shown that the degradation proceeds via a pseudo-first-order competitive reaction model, leading to both vanillin elimination and side reactions.[9][11]

Thermal Degradation

Vanillin exhibits a degree of thermal instability, particularly at elevated temperatures. Heating vanillin in an aqueous solution can lead to its degradation, with the rate of degradation increasing with both temperature and heating time.[13] One of the primary thermal degradation products is vanillic acid, formed through the oxidation of the aldehyde group.[13] Studies have shown that after heating at 150°C for 24 hours, the thermal decomposition of vanillin can reach up to 5%, with a noticeable increase in the content of vanillic acid.[13] However, under subcritical water conditions, vanillin has been found to be relatively stable at temperatures up to 250°C for shorter heating durations (e.g., 60 minutes).[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the different degradation pathways of vanillin in aqueous solutions.

Table 1: Photodegradation of Vanillin

| Parameter | Value | Conditions | Reference(s) |

| Primary Photoproduct | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxaldehyde (dimer) | UV-A irradiation (365 nm) in the presence of pterin | [1][2][4] |

| Triplet State Self-Quenching Rate Constant (kSQ) | ~2 x 109 M-1s-1 | Acetonitrile (B52724) solution | [3][4] |

| First-Order Decomposition Rate Constant | 2.3 x 106 s-1 | Nanosecond laser flash-photolysis (λexc = 266 nm) | [4] |

| Quantum Yield (Φ) for Photochemical Loss | Wavelength-dependent (decreases from 295 to 365 nm) | Acidic, air-saturated aqueous solutions (pH=2) | [3][5][6] |

Table 2: Alkaline Degradation of Vanillin

| Parameter | Value | Conditions | Reference(s) |

| Primary Degradation Product | Vanillic Acid | Alkaline aqueous medium | [1][7] |

| Reaction Order | First order in [Bi(V)], fractional order in [Vanillin] and [alkali] | Oxidation by Bi(V) in alkaline medium | [7] |

| Activation Energy (Ea) for Vanillin Elimination (from model compound) | 17.0 kcal mol-1 | 4.0 mol L-1 NaOH aq. at 21–60 °C | [9][11] |

| Vanillin Conversion | 11.0% to 73.9% | 7.5 wt% NaOH, 1 MPa O2, 30 min, temperature increase from 50 to 160 °C | [12] |

Table 3: Thermal Degradation of Vanillin

| Parameter | Value | Conditions | Reference(s) |

| Primary Degradation Product | Vanillic Acid | Heating at 130-150 °C for 24 h | |

| Decomposition Ratio | ~5% | Heating at 150 °C for 24 h | [13] |

| Recovery after 60 min heating | 93% - 98% | Subcritical water at 100 - 200 °C | [14] |

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in vanillin degradation and its analysis, the following diagrams are provided in DOT language.

Vanillin Degradation Pathways

Caption: Overview of major vanillin degradation pathways in aqueous solutions.

Experimental Workflow for Vanillin Degradation Analysis

Caption: General experimental workflow for studying vanillin degradation.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Vanillin and Degradation Product Analysis

This method is suitable for the quantitative analysis of vanillin and its primary degradation products like vanillic acid.

1. Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[15][16]

2. Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Acetic acid or phosphoric acid (for mobile phase acidification).

-

Vanillin and vanillic acid analytical standards.

3. Chromatographic Conditions:

-